molecular formula C30H23OP B14756854 Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- CAS No. 1777-59-9

Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)-

Cat. No.: B14756854
CAS No.: 1777-59-9
M. Wt: 430.5 g/mol
InChI Key: YVCMFFRDWGRTAA-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- is a complex organic compound known for its unique structure and properties. This compound features a naphthalene ring and a triphenylphosphoranylidene group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- typically involves the reaction of 2-naphthaldehyde with triphenylphosphine in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- involves its interaction with various molecular targets and pathways. The naphthalene ring and triphenylphosphoranylidene group allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar in structure but lacks the naphthalene ring.

    Fluorenone: Contains a similar aromatic system but with different substituents.

    Anthrone: Features a similar carbonyl group but with a different aromatic framework.

Uniqueness

Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- is unique due to its combination of a naphthalene ring and a triphenylphosphoranylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

CAS No.

1777-59-9

Molecular Formula

C30H23OP

Molecular Weight

430.5 g/mol

IUPAC Name

1-naphthalen-2-yl-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C30H23OP/c31-30(26-21-20-24-12-10-11-13-25(24)22-26)23-32(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23H

InChI Key

YVCMFFRDWGRTAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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